1-Acetyl-1-cyclopentene

Catalog No.
S583830
CAS No.
16112-10-0
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1-cyclopentene

CAS Number

16112-10-0

Product Name

1-Acetyl-1-cyclopentene

IUPAC Name

1-(cyclopenten-1-yl)ethanone

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3

InChI Key

SLNPSLWTEUJUGY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCC1

Synonyms

1-acetylcyclopentene

Canonical SMILES

CC(=O)C1=CCCC1

The exact mass of the compound 1-Acetyl-1-cyclopentene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetyl-1-cyclopentene (CAS 16112-10-0), also known as 1-cyclopentenyl methyl ketone, is a highly reactive α,β-unsaturated cyclic ketone (enone) featuring a five-membered cyclopentene ring conjugated with an acetyl group. With a density of 0.955 g/mL and a boiling point of 70 °C at 20 mmHg, it is a volatile, highly processable liquid . In industrial and laboratory procurement, this compound is primarily sourced as a rigid, α-branched Michael acceptor and dienophile. Its pre-organized five-membered ring geometry makes it a privileged building block for complex annulation reactions, asymmetric conjugate additions, and the synthesis of bridged polycyclic architectures where acyclic or larger-ring enones lack the necessary conformational strain.

Substituting 1-acetyl-1-cyclopentene with its six-membered homolog, 1-acetylcyclohexene, or its saturated analog, cyclopentyl methyl ketone, leads to catastrophic failures in target synthesis [1]. The saturated analog completely lacks the α,β-unsaturated system, rendering it inert in conjugate additions and cycloadditions. Meanwhile, the six-membered 1-acetylcyclohexene lacks the specific ring strain and bond angles of the cyclopentene system, which are mathematically required to drive intramolecular SN'-like attacks during complex annulations. Consequently, buyers targeting specific tricyclic carbocycles or highly functionalized bicyclic intermediates must procure the exact five-membered enone to ensure reaction viability and stereoselectivity.

Precursor Suitability: Superior Intramolecular Cyclization in [3+4] Annulations

During the synthesis of tricyclo[5.3.0.01,4]decenone derivatives via reaction with 3-alkyl-3-haloacryloylsilanes, the lithium enolate of 1-acetyl-1-cyclopentene successfully undergoes an SN'-like intramolecular attack to form the required tricyclic core[1]. In a direct head-to-head comparison, substituting the precursor with 1-acetylcyclohexene results in a near-total failure of the cyclization step, yielding only 9% of the tricyclic product (for R=t-Bu) and 0% for other substituents, instead defaulting to simple dechlorosilylation products[1].

Evidence DimensionYield of tricyclic carbocycle via intramolecular SN'-like attack
Target Compound DataMajor pathway (e.g., 56% yield of isolated tricyclic core)
Comparator Or Baseline1-Acetylcyclohexene (≤9% yield)
Quantified Difference>47% absolute yield increase; exclusive enabler of the tricyclic pathway
ConditionsReaction of lithium enolates with 3-alkyl-3-haloacryloylsilanes

Procurement of the cyclopentene derivative is strictly necessary for accessing specific bridged tricyclic architectures where the cyclohexene homolog is geometrically unviable.

Formulation and Assay Compatibility: Quantified Electrophilicity in Conjugate Additions

As an α-branched enone, 1-acetyl-1-cyclopentene exhibits defined and measurable reactivity as a Michael acceptor. In chemico spectrophotometric peptide depletion assays measuring thiol reactivity, it demonstrates an RC50 of 3.90 ± 4.19 mM (the concentration required to deplete 50% glutathione in 120 minutes) [1]. This establishes a quantifiable baseline for its electrophilicity compared to unreactive saturated analogs like cyclopentyl methyl ketone, which cannot undergo conjugate addition and fail to deplete glutathione [1].

Evidence DimensionThiol reactivity (RC50 for 50% GSH depletion in 120 min)
Target Compound Data3.90 mM
Comparator Or BaselineCyclopentyl methyl ketone (Unreactive / No GSH depletion)
Quantified DifferenceActive Michael acceptor vs. completely inert
ConditionsIn chemico spectrophotometric glutathione (GSH) depletion assay

Provides buyers with a precise kinetic benchmark for its behavior as a Michael acceptor in complex organocatalytic syntheses or biological assay formulations.

Thermal Processability: Favorable Distillation Profile vs. Homologs

1-Acetyl-1-cyclopentene offers a highly processable thermal profile with a boiling point of 70 °C at 20 mmHg, allowing for relatively mild vacuum distillation during purification. In comparison, the six-membered homolog 1-acetylcyclohexene requires significantly harsher conditions, boiling at 201-202 °C at atmospheric pressure (or ~111 °C under reduced pressure), while the saturated analog cyclopentyl methyl ketone boils at 158-160 °C. The lower boiling point of the cyclopentene derivative reduces the thermal budget required for solvent removal and purification .

Evidence DimensionBoiling point and thermal distillation requirements
Target Compound Data70 °C at 20 mmHg
Comparator Or Baseline1-Acetylcyclohexene (201-202 °C at atm / ~111 °C under vacuum)
Quantified Difference~40 °C lower boiling point under comparable vacuum conditions
ConditionsStandard laboratory vacuum distillation (approx. 20 mmHg)

The lower boiling point facilitates easier purification and solvent removal in sensitive downstream syntheses without risking thermal degradation of the enone.

Synthesis of Tricyclic Carbocycles and Bridged Architectures

Where this compound is the right choice: Procured as the essential enolate precursor for Brook rearrangement-mediated[3+4] annulations. Its specific ring strain enables the formation of tricyclo[5.3.0.01,4]decenone ring systems, a pathway that fails when using larger-ring analogs[1].

Organocatalytic Asymmetric Michael Additions

Where this compound is the right choice: Utilized as a privileged α-branched enone substrate in amine-catalyzed enantioselective reactions with nitroolefins. Its defined electrophilicity allows for the generation of highly functionalized bicyclic compounds with strict stereocontrol [2].

Preparation of Allenylcycloalkanes for Advanced Materials

Where this compound is the right choice: Sourced as a primary building block for synthesizing complex vinylidenyl-cyclopentane derivatives (e.g., 1-vinylidenyl-2-(3-butynyl)-cyclopentane), which serve as critical intermediates in the development of specialized polymers and pharmaceutical agents .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

16112-10-0

Wikipedia

1-Acetylcyclopentene

Dates

Last modified: 08-15-2023

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